molecular formula C13H19NO B1391358 N-[(2-ethoxyphenyl)methyl]cyclobutanamine CAS No. 251086-12-1

N-[(2-ethoxyphenyl)methyl]cyclobutanamine

Cat. No.: B1391358
CAS No.: 251086-12-1
M. Wt: 205.3 g/mol
InChI Key: XWEVXXAEVSVYMS-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring attached to a phenyl group with an ethoxy substituent

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-ethoxybenzaldehyde and cyclobutanamine as the primary starting materials.

  • Reaction Steps: The process involves a reductive amination reaction where 2-ethoxybenzaldehyde is first converted to its corresponding imine, followed by reduction to form the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves using catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide or alkoxide ions are typically employed.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-[(2-ethoxyphenyl)methyl]cyclobutanamine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2-ethoxyphenyl)methyl]cyclobutanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-[(2-methoxyphenyl)methyl]cyclobutanamine: Similar structure with a methoxy group instead of ethoxy.

  • N-[(2-hydroxyphenyl)methyl]cyclobutanamine: Similar structure with a hydroxyl group instead of ethoxy.

Uniqueness: N-[(2-ethoxyphenyl)methyl]cyclobutanamine is unique due to its ethoxy group, which imparts different chemical and biological properties compared to its methoxy and hydroxy counterparts. This difference can lead to variations in reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-9-4-3-6-11(13)10-14-12-7-5-8-12/h3-4,6,9,12,14H,2,5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEVXXAEVSVYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667234
Record name N-[(2-Ethoxyphenyl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251086-12-1
Record name N-[(2-Ethoxyphenyl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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